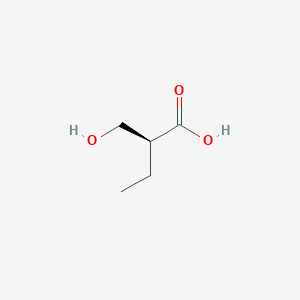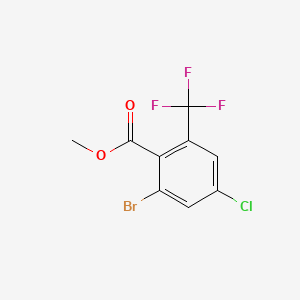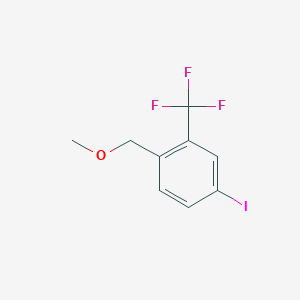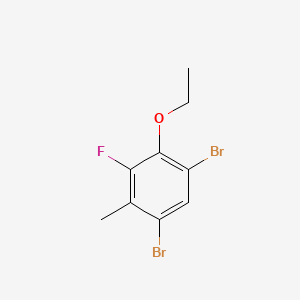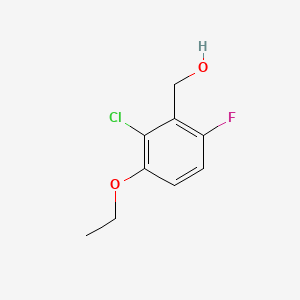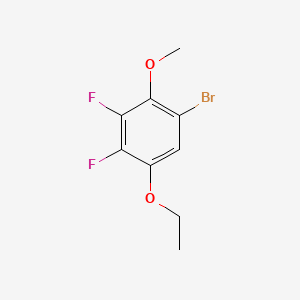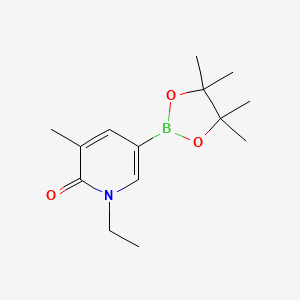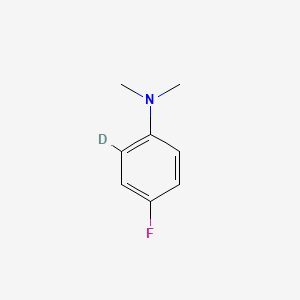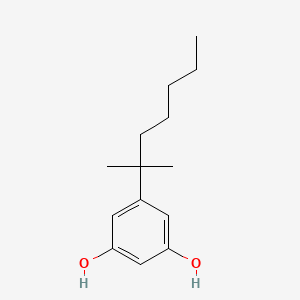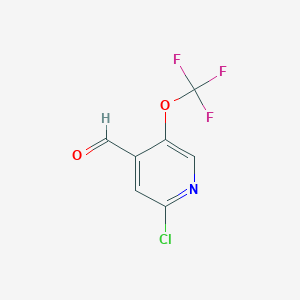
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3ClF3NO2 It is known for its unique structure, which includes a chlorine atom, a trifluoromethoxy group, and an isonicotinaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of reagents like thionyl chloride (SOCl2) for chlorination and trifluoromethoxybenzene for introducing the trifluoromethoxy group.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly used to facilitate the reactions.
Purification: The final product is purified using techniques like column chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and distillation, is essential to meet industrial standards.
化学反応の分析
Types of Reactions
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.
Reduction: 2-Chloro-5-(trifluoromethoxy)isonicotinalcohol.
Substitution: 2-Methoxy-5-(trifluoromethoxy)isonicotinaldehyde.
科学的研究の応用
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)isonicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(methoxy)isonicotinaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
特性
分子式 |
C7H3ClF3NO2 |
|---|---|
分子量 |
225.55 g/mol |
IUPAC名 |
2-chloro-5-(trifluoromethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-1-4(3-13)5(2-12-6)14-7(9,10)11/h1-3H |
InChIキー |
BYWDEIAXWYSPDM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)


